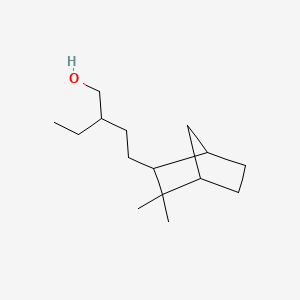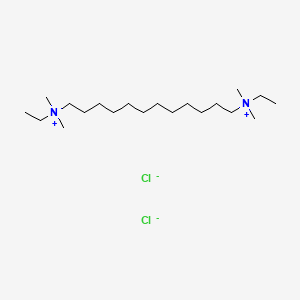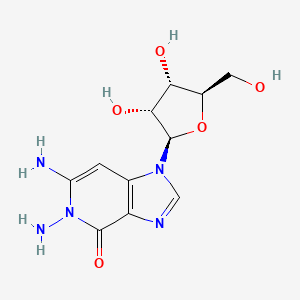
2-Amino-9-methoxy-1H-xantheno(2,1,9-def)isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-9-methoxy-1H-xantheno(2,1,9-def)isoquinoline-1,3(2H)-dione is a complex organic compound with the molecular formula C19H12N2O4 and a molecular weight of 332.3096
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-9-methoxy-1H-xantheno(2,1,9-def)isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions, followed by cyclization and oxidation steps. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Continuous flow chemistry techniques can also be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as hydroxide ions (OH-) or alkoxide ions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 2-Amino-9-methoxy-1H-xantheno(2,1,9-def)isoquinoline-1,3(2H)-dione has been explored for its potential as a fluorescent probe. Its fluorescence properties make it useful in imaging and tracking biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. Studies are ongoing to determine its efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other colorants. Its stability and vibrant color make it suitable for applications in textiles, plastics, and coatings.
作用機序
The mechanism by which 2-Amino-9-methoxy-1H-xantheno(2,1,9-def)isoquinoline-1,3(2H)-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may influence cellular processes such as signal transduction and gene expression.
類似化合物との比較
9,10-Anthracenedione: This compound shares structural similarities with 2-Amino-9-methoxy-1H-xantheno(2,1,9-def)isoquinoline-1,3(2H)-dione but differs in its core structure.
Acyclovir: While not structurally similar, acyclovir is another compound that has been studied for its biological activity and potential therapeutic applications.
Uniqueness: this compound stands out due to its unique xanthene core and the presence of both amino and methoxy groups
特性
CAS番号 |
47428-52-4 |
|---|---|
分子式 |
C19H12N2O4 |
分子量 |
332.3 g/mol |
IUPAC名 |
14-amino-4-methoxy-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-13,15-dione |
InChI |
InChI=1S/C19H12N2O4/c1-24-9-2-6-14-13(8-9)10-3-4-11-16-12(19(23)21(20)18(11)22)5-7-15(25-14)17(10)16/h2-8H,20H2,1H3 |
InChIキー |
GTRUASFUIDLKBE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)OC3=CC=C4C5=C(C=CC2=C35)C(=O)N(C4=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)](/img/structure/B15179233.png)





![zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride](/img/structure/B15179271.png)






